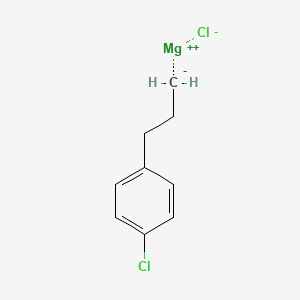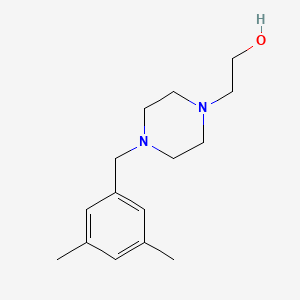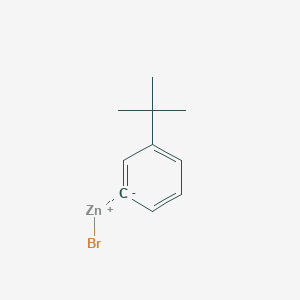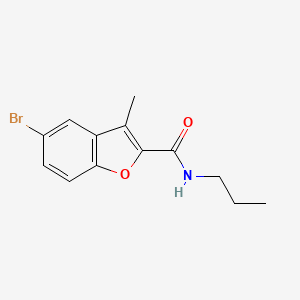
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a vinylphenyl group with a methoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Vinylphenyl Group: This step might involve a Heck reaction, where a halogenated phenyl compound reacts with a vinyl group in the presence of a palladium catalyst.
Attachment of the Dicyclohexylphosphanyl Group: This can be done through a phosphine substitution reaction, where a suitable phosphine reagent reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the vinyl group.
Reduction: Reduction reactions might target the vinyl group or the phosphanyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
作用機序
The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states or intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-(Diphenylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with phenyl groups instead of cyclohexyl groups.
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-hydroxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall functionality in various applications.
特性
分子式 |
C31H38NOP |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
dicyclohexyl-[1-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C31H38NOP/c1-24(25-19-21-26(33-2)22-20-25)29-16-9-10-17-30(29)32-23-11-18-31(32)34(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,1,3-8,12-15H2,2H3 |
InChIキー |
RBEWOTLWYMFIPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N3C=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


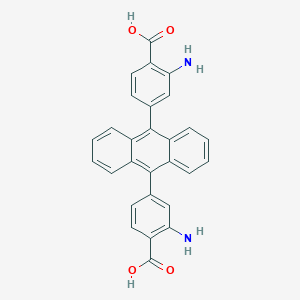
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
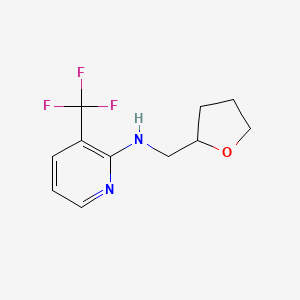

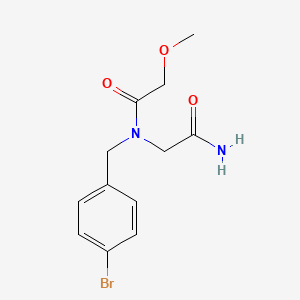
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
